FWM-1

Description

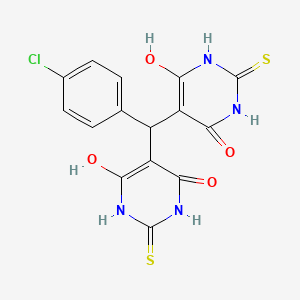

The exact mass of the compound 5,5'-[(4-chlorophenyl)methylene]bis(2-mercapto-4,6-pyrimidinediol) is 409.9910249 g/mol and the complexity rating of the compound is 707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-chlorophenyl)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O4S2/c16-6-3-1-5(2-4-6)7(8-10(21)17-14(25)18-11(8)22)9-12(23)19-15(26)20-13(9)24/h1-4,7H,(H3,17,18,21,22,25)(H3,19,20,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTTYYLPWKJECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of FOXM1 in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Forkhead Box M1 (FOXM1) is a proliferation-associated transcription factor belonging to the Forkhead box (FOX) family of proteins.[1][2] It is a critical regulator of the cell cycle, playing a pivotal role in the G1/S and G2/M transitions, as well as in the proper execution of mitosis.[1][2][3][4] FOXM1 expression is tightly correlated with cell proliferation, being highly expressed in dividing cells and largely absent in quiescent or terminally differentiated cells.[3] Its dysregulation is a common feature in a wide range of human cancers, where it often contributes to uncontrolled cell proliferation and tumor progression, making it a key target for cancer therapy.[2][5][6][7] This guide provides an in-depth overview of the function of FOXM1 in cell cycle progression, its regulatory networks, and methodologies for its study.

Core Functions of FOXM1 Across the Cell Cycle

FOXM1's activity is meticulously regulated throughout the cell cycle, with its expression levels and transcriptional activity peaking during the S and G2/M phases.[8] This temporal regulation ensures the timely expression of a host of genes essential for DNA replication, mitotic entry, and chromosome segregation.

G1/S Transition

FOXM1 is instrumental in promoting the transition from the G1 to the S phase.[1][3] It contributes to this process by transcriptionally activating genes required for DNA replication and S-phase entry. One of the key mechanisms by which FOXM1 facilitates G1/S progression is through the regulation of components of the Skp1-Cullin-1-F-box (SCF) ubiquitin ligase complex.[3] Specifically, FOXM1 is essential for the transcription of SKP2 and CKS1, whose protein products target the cyclin-dependent kinase inhibitors (CKIs) p21Cip1 and p27Kip1 for proteasomal degradation.[3][9] The degradation of these inhibitors is a critical step for the activation of Cyclin E-CDK2 complexes, which in turn phosphorylate substrates necessary for the initiation of DNA synthesis. Furthermore, FOXM1 can also influence the expression of Cyclin D1, another key regulator of the G1/S checkpoint.[10]

G2/M Transition

The role of FOXM1 is perhaps most pronounced at the G2/M transition, where it acts as a master regulator of genes required for entry into mitosis.[8][11] Loss of FOXM1 function leads to a delay in G2, preventing timely mitotic entry.[11] FOXM1 directly binds to the promoters of and activates a large number of G2/M-specific genes, including:

-

Polo-like kinase 1 (PLK1): A key regulator of mitotic entry, spindle formation, and cytokinesis.[8][12]

-

Cyclin B1 (CCNB1): The regulatory subunit of the master mitotic kinase CDK1.[7][11][12]

-

Cdc25B phosphatase: An activator of the Cyclin B1-CDK1 complex.[3]

-

Aurora B kinase: A crucial component of the chromosomal passenger complex that regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3][9]

-

Survivin: An inhibitor of apoptosis and a regulator of mitosis.[3][9]

This coordinated transcriptional program ensures that the cell is adequately prepared to enter and successfully navigate mitosis.

Mitosis and Genomic Stability

Beyond promoting mitotic entry, FOXM1 is essential for the proper execution of mitosis and the maintenance of genomic stability.[1][8][11] It regulates the expression of genes critical for the correct functioning of the mitotic spindle and chromosome segregation, such as CENP-F and CENP-A.[3][8][11][13] Consequently, the absence of FOXM1 leads to a variety of mitotic defects, including centrosome amplification, defective mitotic spindle formation, chromosome mis-segregation, and a failure of cytokinesis.[11][13] These defects can result in polyploidy and aneuploidy, hallmarks of genomic instability.[1][8]

Regulation of FOXM1 Activity

The transcriptional activity of FOXM1 is tightly controlled by a complex network of signaling pathways, primarily through post-translational modifications.

Upstream Regulatory Pathways of FOXM1

Caption: Upstream signaling pathways regulating FOXM1 activity.

FOXM1 exists in an auto-inhibited state, which is relieved by a series of phosphorylation events.[1] Key kinases that phosphorylate and activate FOXM1 include:

-

Cyclin/CDK complexes: Throughout the cell cycle, different Cyclin-CDK complexes phosphorylate FOXM1.[4] Cyclin D-CDK4/6 and Cyclin E-CDK2 are thought to initiate FOXM1 activation, while Cyclin B-CDK1 provides priming phosphorylation in the C-terminal activation domain, which is necessary for subsequent phosphorylation by PLK1.[9][14]

-

Polo-like kinase 1 (PLK1): Following the priming phosphorylation by Cyclin B-CDK1, PLK1 further phosphorylates FOXM1, leading to its full transcriptional activation.[9][12] This creates a positive feedback loop, as active FOXM1 then drives the expression of PLK1.[15]

-

Ras-MAPK Pathway: This pathway can activate FOXM1 through the action of Cyclin-CDKs.[5]

Conversely, tumor suppressors like p53 and Rb can negatively regulate FOXM1 expression and activity.[4] At the end of mitosis, FOXM1 is dephosphorylated and targeted for degradation by the Anaphase-Promoting Complex/Cyclosome (APC/C) in conjunction with Cdh1, ensuring its levels are low at the start of the next cell cycle.[9]

Downstream Transcriptional Targets of FOXM1

Active FOXM1 orchestrates the expression of a wide array of genes that are fundamental for cell cycle progression.

Key Downstream Targets of FOXM1 in Cell Cycle Control

Caption: Key downstream transcriptional targets of FOXM1.

Quantitative Data Summary

The modulation of FOXM1 expression has significant and quantifiable effects on cell cycle distribution and the expression of its target genes.

Table 1: Effect of FOXM1 Knockdown on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| MHCC-97H | Control siRNA | Not Specified | Not Specified | Not Specified | [10] |

| MHCC-97H | FOXM1 siRNA | Increased | Decreased | Not Specified | [10] |

| Fadu | Control siRNA | Not Specified | 34.84 ± 0.58 | Not Specified | [16] |

| Fadu | FOXM1 siRNA #2 | Not Specified | 24.07 ± 0.39 | Not Specified | [16] |

| Fadu | FOXM1 siRNA #4 | Not Specified | 29.15 ± 1.03 | Not Specified | [16] |

| U2OS | Untransfected | ~40% | ~30% | ~30% | [17] |

| U2OS | FOXM1 siRNA | Increased | Decreased by ~50% | Not Specified | [17] |

Table 2: Effect of FOXM1 Modulation on Target Gene/Protein Expression

| Cell Line | FOXM1 Modulation | Target Gene/Protein | Change in Expression | Reference |

| MHCC-97H | Knockdown | Cyclin B1 | Decreased | [10][18] |

| MHCC-97H | Knockdown | Cyclin D1 | Decreased | [10][18] |

| MHCC-97H | Knockdown | p27 | Increased | [10][18] |

| hOSE | Overexpression (FOXM1c) | SKP2 | Increased | [19] |

| hOSE | Overexpression (FOXM1c) | PLK1 | Increased | [19] |

| hOSE | Overexpression (FOXM1c) | CCNB1 | Increased | [19] |

| IOSE-SV | Knockdown | SKP2 | Decreased | [20] |

| IOSE-SV | Knockdown | PLK1 | Decreased | [20] |

| IOSE-SV | Knockdown | CCNB1 | Decreased | [20] |

Experimental Protocols

Studying the function of FOXM1 often involves modulating its expression and observing the downstream consequences on the cell cycle and target gene expression.

Experimental Workflow for Studying FOXM1 Function

Caption: A typical experimental workflow to study FOXM1 function.

Protocol 1: siRNA-Mediated Knockdown of FOXM1

This protocol describes the transient knockdown of FOXM1 in cultured cells using small interfering RNA (siRNA).

Materials:

-

Mammalian cell line of interest (e.g., U2OS, MHCC-97H)

-

Complete growth medium

-

FOXM1-specific siRNA and a non-targeting control siRNA

-

Lipofectamine 2000 or a similar transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: a. In a microcentrifuge tube, dilute 20-100 pmol of FOXM1 siRNA or control siRNA into Opti-MEM to a final volume of 250 µL. Mix gently. b. In a separate tube, dilute 5 µL of Lipofectamine 2000 into Opti-MEM to a final volume of 250 µL. Mix gently and incubate for 5 minutes at room temperature.

-

Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: Add the 500 µL of siRNA-lipid complex drop-wise to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Analysis: After incubation, harvest the cells for downstream analysis, such as Western blotting to confirm knockdown, or cell cycle analysis by flow cytometry.[10][18]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[10]

Materials:

-

Transfected or treated cells from a 6-well plate

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: a. Aspirate the culture medium and wash the cells twice with PBS. b. Add trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

Fixation: a. Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. b. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. c. Incubate at 4°C for at least 1 hour (or overnight).

-

Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet once with PBS. c. Resuspend the pellet in 500 µL of PI staining solution. d. Incubate in the dark at room temperature for 30 minutes.[10]

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.[10] The resulting histogram of DNA content will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Protocol 3: Luciferase Reporter Assay for FOXM1 Target Promoters

This assay measures the ability of FOXM1 to activate the transcription of a target gene by linking the gene's promoter to a luciferase reporter gene.[21]

Materials:

-

Luciferase reporter plasmid containing the promoter of a known or putative FOXM1 target gene (e.g., pGL3-PTTG1).[21]

-

FOXM1 expression plasmid (e.g., pcDNA3.1-FOXM1) or FOXM1 siRNA.[21]

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Cell line of interest (e.g., SW620).[21]

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

Procedure:

-

Co-transfection: a. Seed cells in a 24-well plate the day before transfection. b. Co-transfect the cells with the target promoter-luciferase plasmid, the FOXM1 expression plasmid (or siRNA), and the Renilla control plasmid using a suitable transfection reagent. Include appropriate controls (e.g., empty vector instead of FOXM1 expression plasmid).

-

Incubation: Incubate the cells for 24-48 hours post-transfection.[21]

-

Cell Lysis: a. Wash the cells with PBS. b. Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

Luciferase Assay: a. Transfer 20 µL of the cell lysate to a luminometer plate. b. Add 100 µL of Luciferase Assay Reagent II (for Firefly luciferase) and measure the luminescence. c. Add 100 µL of Stop & Glo Reagent (to quench the Firefly reaction and initiate the Renilla reaction) and measure the Renilla luminescence.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in the presence of FOXM1 overexpression or knockdown to the control to determine the effect of FOXM1 on promoter activity.[21]

Conclusion

FOXM1 is an indispensable transcription factor for cell cycle progression, acting as a central hub that integrates upstream proliferative signals into a downstream transcriptional program essential for DNA replication and mitosis. Its multifaceted roles in promoting the G1/S and G2/M transitions and ensuring mitotic fidelity underscore its importance in maintaining cellular homeostasis. The frequent upregulation of FOXM1 in cancer highlights its significance as a driver of tumorigenesis and a promising target for the development of novel anti-cancer therapies. A thorough understanding of its complex regulation and downstream effects is crucial for professionals engaged in cancer research and drug development.

References

- 1. The transcription factor FOXM1 (Forkhead box M1): proliferation-specific expression, transcription factor function, target genes, mouse models, and normal biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Forkhead Box M1 Regulates the Transcriptional Network of Genes Essential for Mitotic Progression and Genes Encoding the SCF (Skp2-Cks1) Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the oncogenic transcription factor FOXM1 to improve outcomes in all subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FOXM1 - Wikipedia [en.wikipedia.org]

- 9. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Knockdown of FoxM1 by siRNA interference decreases cell proliferation, induces cell cycle arrest and inhibits cell invasion in MHCC-97H cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FoxM1 is required for execution of the mitotic programme and chromosome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HMGA1 and FOXM1 Cooperate to Promote G2/M Cell Cycle Progression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Loss of the forkhead transcription factor FoxM1 causes centrosome amplification and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]

- 15. Exploring the Single‐Cell Dynamics of FOXM1 Under Cell Cycle Perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. researchgate.net [researchgate.net]

- 18. Knockdown of FoxM1 by siRNA interference decreases cell proliferation, induces cell cycle arrest and inhibits cell invasion in MHCC-97H cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Architect of Proliferation: An In-depth Guide to the FOXM1 Gene, its Isoforms, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of the cell cycle, playing a pivotal role in cell proliferation, differentiation, and genomic stability. Its aberrant expression is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the FOXM1 gene structure, the functional consequences of its alternative splicing, and the signaling pathways that govern its activity. Furthermore, it outlines key experimental protocols for the investigation of FOXM1, offering a foundational resource for researchers in oncology and drug development.

FOXM1 Gene and Protein Structure

The human FOXM1 gene is located on chromosome 12p13.33 and spans approximately 25 kilobases.[1][2] It is composed of 10 exons, with two exons, Va (also referred to as A1) and VIIa (or A2), being subject to alternative splicing.[1][3][4] This differential splicing gives rise to three primary protein isoforms: FOXM1a, FOXM1b, and FOXM1c.[3][5]

The FOXM1 protein contains three principal domains that are crucial for its function:

-

N-terminal Repressor Domain (NRD): This domain is involved in the auto-inhibition of FOXM1's transcriptional activity.[5][6]

-

DNA Binding Domain (DBD): A highly conserved Forkhead (FKH) or "winged-helix" domain that facilitates the binding of FOXM1 to the DNA of its target genes.[5][7]

-

C-terminal Transactivation Domain (TAD): This domain is rich in acidic residues and is essential for activating the transcription of target genes.[5][6]

Alternative Splicing and Isoform Function

The inclusion or exclusion of exons Va and VIIa dictates the functionality of the resulting FOXM1 isoform. This alternative splicing mechanism allows for a nuanced regulation of cellular processes.

| Isoform | Exon Composition | Key Characteristics | Function |

| FOXM1a | Includes both exon Va and exon VIIa[3][4] | The presence of exon VIIa within the transactivation domain disrupts its function.[3][8] | Generally considered a transcriptional repressor or inactive.[9][10] Some studies suggest it may have tumor-suppressive functions.[11][12] |

| FOXM1b | Excludes both exon Va and exon VIIa[3][4] | Lacks the inhibitory exon VIIa, rendering it a potent transcriptional activator.[10][13] It is often the predominant isoform overexpressed in cancers.[13] | Transcriptional activator that promotes cell cycle progression, proliferation, and tumorigenesis.[8][10][13] |

| FOXM1c | Includes exon Va but excludes exon VIIa[3][4] | Contains an additional sequence from exon Va within its DNA binding domain.[13] It is also a transcriptional activator.[5][10] | Transcriptional activator involved in cell cycle regulation and oncogenesis.[5][13] Its transactivating potential can be modulated by RAF/MEK/MAPK signaling.[13] |

Visualizing FOXM1 Isoform Generation

The process of alternative splicing is critical to understanding the differential roles of FOXM1 isoforms.

Caption: Alternative splicing of FOXM1 pre-mRNA generates three distinct isoforms.

Regulation and Signaling Pathways

FOXM1 expression and activity are tightly controlled during the cell cycle, peaking at the G2/M phase.[5] Its function is regulated by a complex network of signaling pathways, and its dysregulation is a key event in tumorigenesis.

Caption: Key signaling pathways regulating and regulated by FOXM1.

Experimental Protocols

Investigating FOXM1 requires a combination of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Analysis of FOXM1 Isoform Expression by RT-qPCR

This protocol allows for the quantification of the different FOXM1 isoforms.

-

Objective: To determine the relative expression levels of FOXM1a, FOXM1b, and FOXM1c mRNA.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues of interest using a TRIzol-based method or a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform quantitative PCR using isoform-specific primers. The design of these primers is critical and should target the unique exon junctions or sequences of each isoform. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of each isoform using the delta-delta Ct method.

-

Western Blotting for FOXM1 Protein Detection

This technique is used to detect and quantify FOXM1 protein levels.

-

Objective: To assess the total amount of FOXM1 protein.

-

Methodology:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for FOXM1. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., beta-actin, GAPDH) to ensure equal protein loading.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the direct gene targets of FOXM1.

-

Objective: To determine if FOXM1 binds to the promoter regions of putative target genes.

-

Methodology:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for FOXM1 to pull down FOXM1-DNA complexes.

-

Reverse Cross-linking: Reverse the cross-linking to release the DNA.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific promoter regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis of FOXM1 binding sites.

-

Functional Assays

To assess the biological role of FOXM1, various functional assays can be employed following its overexpression or knockdown.

-

Proliferation Assay: Use assays such as MTT, WST-1, or direct cell counting to measure the rate of cell proliferation.

-

Colony Formation Assay: Plate cells at a low density and allow them to grow into colonies to assess their self-renewal and clonogenic potential.

-

Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle after staining with a DNA-intercalating dye like propidium iodide.

-

Migration and Invasion Assays: Employ transwell assays (with or without a Matrigel coating) to evaluate the migratory and invasive capabilities of cells.

Conclusion and Future Directions

FOXM1 is a critical transcription factor in the regulation of cell proliferation and a key player in the development and progression of cancer. The existence of functionally distinct isoforms generated through alternative splicing adds a layer of complexity to its regulation and function. A thorough understanding of the mechanisms that control FOXM1 isoform expression and activity is paramount for the development of effective anti-cancer therapies. Future research should focus on elucidating the specific roles of each isoform in different cancer types and on the development of isoform-specific inhibitors to provide more targeted and potent therapeutic strategies. This guide serves as a foundational resource for researchers dedicated to unraveling the complexities of FOXM1 and translating this knowledge into clinical applications.

References

- 1. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dysregulated Expression of FOXM1 Isoforms Drives Progression of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FOXM1 - Wikipedia [en.wikipedia.org]

- 10. Multiple faces of FoxM1 transcription factor: Lessons from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FOXM1a Isoform of Oncogene FOXM1 Is a Tumor Suppressor Suppressed by hnRNP C in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FOXM1a Isoform of Oncogene FOXM1 Is a Tumor Suppressor Suppressed by hnRNP C in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FOXM1b, which is present at elevated levels in cancer cells, has a greater transforming potential than FOXM1c - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to FOXM1 Protein Domains and Their Specific Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forkhead box M1 (FOXM1) is a proliferation-associated transcription factor that plays a pivotal role in regulating the expression of genes essential for cell cycle progression, DNA damage repair, and tumorigenesis.[1][2] Its activity is tightly controlled through a modular domain architecture, post-translational modifications, and complex signaling networks. Dysregulation of FOXM1 is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the core domains of the FOXM1 protein, their specific functions, the experimental methodologies used to study them, and their integration into key signaling pathways.

Core Protein Domains of FOXM1

The FOXM1 protein is characterized by three principal functional domains: an N-terminal repressor domain (NRD), a central DNA-binding domain (DBD), and a C-terminal transactivation domain (TAD). The interplay between these domains dictates the transcriptional activity of FOXM1.

N-Terminal Repressor Domain (NRD)

The N-terminal repressor domain is crucial for the auto-inhibition of FOXM1's transcriptional activity.[3] In the absence of activating signals, the NRD physically interacts with the C-terminal TAD, masking the transactivation function and preventing the recruitment of co-activators.[3][4] This auto-inhibitory mechanism ensures that FOXM1 activity is kept in a quiescent state until it is required during the cell cycle. The precise amino acid boundaries of the NRD can vary slightly between FOXM1 isoforms, but it is generally considered to encompass the initial portion of the protein.[5] For instance, in human FOXM1b, a key region for this inhibitory function has been mapped to residues 51-121.[6]

DNA-Binding Domain (DBD)

The central region of FOXM1 contains the highly conserved forkhead (FKH) or winged-helix DNA-binding domain, which is the hallmark of the FOX family of transcription factors.[1][7] This domain, typically spanning approximately 100 amino acids (e.g., residues 235-327 in human FOXM1), mediates the direct interaction of FOXM1 with the major groove of DNA.[8][9] The canonical DNA sequence recognized by FOX proteins is the RYAAAYA motif (where R is a purine and Y is a pyrimidine).[7] However, studies have shown that FOXM1 can also bind to non-consensus sequences, often with lower affinity, and that these interactions are critical for its biological function.[10] The binding affinity of the FOXM1 DBD is a key determinant of its target gene specificity.

C-Terminal Transactivation Domain (TAD)

The C-terminal transactivation domain is a largely unstructured region rich in acidic amino acid residues that is responsible for recruiting the transcriptional machinery to activate gene expression.[8] This domain functions by interacting with transcriptional co-activators such as p300/CBP.[1] The activity of the TAD is tightly regulated by post-translational modifications, particularly phosphorylation, which relieves the inhibitory effect of the NRD and promotes the recruitment of co-activators.[3][4]

Quantitative Analysis of FOXM1 Domain Functions

The functional output of FOXM1 is a result of the finely tuned activities of its domains. The following tables summarize key quantitative data related to the function of the FOXM1 DBD and the regulation of its transcriptional activity.

| DNA Sequence | Binding Affinity (Kd) | Experimental Method | Reference |

| Canonical Forkhead Consensus (AAACAAACAAACAATC) | 1.10 ± 0.02 µM | Fluorescence Polarization | [10] |

| Non-Consensus (CCNB2 promoter) | 436 ± 147 nM | Fluorescence Polarization | [10] |

| Non-Consensus (HP1BP3 promoter) | 489 ± 233 nM | Fluorescence Polarization | [10] |

| Non-Consensus (MYC TATA box) | 177 ± 79 nM | Fluorescence Polarization | [10] |

Table 1: DNA Binding Affinities of the FOXM1 DNA-Binding Domain. This table presents the dissociation constants (Kd) of the FOXM1 DBD for various DNA sequences, illustrating its ability to bind both canonical and non-canonical motifs.

| Condition | Fold Activation of Reporter Gene | Cell Line | Experimental Method | Reference |

| Overexpression of wild-type FOXM1c | ~8-fold | U2OS | Luciferase Reporter Assay | [3] |

| FOXM1c with NRD-TAD interaction mutants | Up to ~25-fold | U2OS | Luciferase Reporter Assay | [3] |

| Estrogen treatment of MCF-7 cells | Significant increase | MCF-7 | Luciferase Reporter Assay | [11] |

| Tamoxifen treatment of MCF-7 cells | Significant decrease | MCF-7 | Luciferase Reporter Assay | [11] |

Table 2: Quantitative Analysis of FOXM1 Transactivation Activity. This table provides examples of the fold activation of a luciferase reporter gene under the control of a FOXM1-responsive promoter in different experimental contexts.

Key Signaling Pathways Regulating FOXM1

The activity of FOXM1 is intricately regulated by a number of signaling pathways that are frequently dysregulated in cancer. These pathways modulate FOXM1 expression, stability, and transcriptional activity, primarily through post-translational modifications.

Cell Cycle Regulation by CDK-Cyclin Complexes

FOXM1 is a master regulator of the cell cycle, and its activity is, in turn, tightly controlled by cell cycle-dependent kinases (CDKs) in complex with their cyclin partners.[12] During the G1/S transition, Cyclin E/CDK2-mediated phosphorylation begins to alleviate the NRD-mediated auto-inhibition.[12] As the cell progresses into the G2 and M phases, Cyclin B/CDK1 phosphorylates FOXM1 at key residues, such as Threonine-596 in FOXM1b, which is a prerequisite for the recruitment of the co-activator CBP and full transcriptional activation.[1] This creates a positive feedback loop, as FOXM1 transcriptionally activates the expression of many G2/M-specific genes, including Cyclin B1.[13]

The RAF/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that transmits signals from growth factor receptors to the nucleus, promoting cell proliferation and survival. This pathway is a key activator of FOXM1.[3] Activated ERK (Extracellular signal-Regulated Kinase) can phosphorylate FOXM1c at serine residues 331 and 704, which promotes its nuclear translocation and enhances its transcriptional activity.[1] This positions FOXM1 as a critical downstream effector of the oncogenic RAS/RAF/MEK pathway.

The TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. FOXM1 has been identified as a critical mediator of the pro-metastatic effects of TGF-β.[13][14] Upon TGF-β stimulation, the activated TGF-β receptor phosphorylates SMAD2 and SMAD3, which then form a complex with SMAD4. This SMAD complex translocates to the nucleus to regulate gene expression. FOXM1 can interact with SMAD3, leading to the sustained activation of the SMAD3/SMAD4 complex in the nucleus.[13] This interaction prevents the ubiquitination and degradation of SMAD4, thereby enhancing TGF-β-mediated transcription of genes involved in epithelial-to-mesenchymal transition (EMT) and metastasis, such as Snail.[15]

References

- 1. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 2. FOXM1 - Wikipedia [en.wikipedia.org]

- 3. An order-to-disorder structural switch activates the FoxM1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. The conformation of FOXM1 homodimers in vivo is crucial for regulating transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. FOXM1 binds directly to non-consensus sequences in the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. journals.asm.org [journals.asm.org]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. Sustained activation of SMAD3/SMAD4 by FOXM1 promotes TGF-β-dependent cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Foxm1 is a critical driver of TGF-β-induced EndMT in endothelial cells through Smad2/3 and binds to the Snail promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Upstream Regulators and Downstream Targets of FOXM1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Forkhead Box M1 (FOXM1) is a proliferation-associated transcription factor fundamentally involved in a myriad of cellular processes, including cell cycle progression, DNA damage repair, and tissue homeostasis.[1] Its dysregulation is a hallmark of numerous human cancers, where it functions as a potent oncogene driving tumor initiation, progression, and therapeutic resistance.[2][3][4] Understanding the complex regulatory network that governs FOXM1 activity and identifying its critical downstream effectors are paramount for developing novel therapeutic strategies. This guide provides a comprehensive overview of the upstream signaling pathways that activate FOXM1 and the downstream target genes it regulates, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Upstream Regulators of FOXM1

The expression and transcriptional activity of FOXM1 are tightly controlled throughout the cell cycle by a complex network of signaling pathways and post-translational modifications. Activation is primarily driven by pro-proliferative signals, while anti-proliferative signals and tumor suppressors lead to its inhibition.

Transcriptional Regulation

FOXM1 gene expression is induced in the G1 phase of the cell cycle and is directly regulated by several key transcription factors that bind to its promoter.

-

GLI1: The Sonic Hedgehog (Shh) signaling pathway activates FOXM1 expression via its effector molecule, the zinc-finger transcription factor GLI1.[1] GLI1 directly binds to the FOXM1 promoter, and their expression levels are often correlated in various cancers.[1]

-

YAP/TEAD: In the Hippo signaling pathway, unphosphorylated YAP translocates to the nucleus and associates with TEAD transcription factors. This complex can directly bind to the FOXM1 promoter to enhance its expression, a mechanism observed in malignant mesothelioma.[5]

-

c-Myc: The oncogenic transcription factor c-Myc can induce FOXM1 expression, contributing to cell cycle progression.[6] FOXM1c, an isoform of FOXM1, can in turn directly transactivate the c-Myc promoter, creating a potential positive feedback loop.[7]

-

Tumor Suppressors (p53 & p19Arf): The tumor suppressor p53 represses FOXM1 transcription, particularly in response to DNA damage, as part of its G2/M checkpoint function.[2][8] p19Arf inhibits FOXM1 activity by binding to it and sequestering it in the nucleolus.[2]

Post-Translational Modification: Phosphorylation

Phosphorylation is the principal mechanism for activating FOXM1's transcriptional function, converting it from an inactive to a highly potent transactivator. This process is cell cycle-dependent and executed by several kinases.[1][5]

-

Cyclin-Dependent Kinases (CDKs):

-

Cyclin D-CDK4/6: In late G1, Cyclin D-CDK4/6 complexes phosphorylate FOXM1, which stabilizes the protein and initiates its transcriptional activity for G1/S transition genes.[1][6][9]

-

Cyclin E-CDK2: In the late G1/S phase, CDK2 phosphorylation further promotes FOXM1 activity.[10][11]

-

Cyclin B-CDK1: At the G2/M transition, CDK1-mediated phosphorylation is critical for FOXM1's nuclear localization, DNA binding, and creation of a docking site for PLK1.[1][11][12]

-

-

Polo-like Kinase 1 (PLK1): Following priming by CDK1, PLK1 binds to and directly phosphorylates FOXM1 at the G2/M transition.[12] This phosphorylation event is essential for activating FOXM1's ability to transcribe key mitotic regulators, including PLK1 itself, thereby establishing a positive feedback loop.[12]

-

RAF/MEK/MAPK Pathway: The Ras-MAPK signaling cascade is a major driver of FOXM1 activity, acting through CDKs and other kinases like ERK to phosphorylate and activate FOXM1.[1][5][10]

-

CHK2: In response to DNA damage, the checkpoint kinase CHK2 phosphorylates and stabilizes FOXM1, ensuring a proper DNA damage response.[1]

-

PI3K/AKT Pathway: In certain contexts like glioblastoma, FOXM1 can be activated through a PI3K/AKT-dependent mechanism.[1]

Upstream Signaling Pathway Diagram

Caption: Upstream signaling pathways regulating FOXM1 activity.

Quantitative Data: Upstream Regulation

| Regulator/Pathway | Effect on FOXM1 | Quantitative Metric | Cell Context | Reference |

| HER2 Signaling | ↓ FOXM1 mRNA & protein | >50% reduction post-Lapatinib | SKBR3 Breast Cancer | [13] |

| p53 Activation | ↓ FOXM1 mRNA & protein | ~40-60% reduction post-Nutlin | U2OS, MCF7 | [8] |

| PLK1 Depletion (siRNA) | ↓ FOXM1 Phosphorylation | Marked reduction at S715/S724 | HeLa | [12] |

| CDK1 Inhibition | ↓ PLK1-FOXM1 Interaction | Marked reduction in binding | HeLa | [12] |

| GLI1 | ↑ FOXM1 Promoter Activity | Direct binding to promoter | Various Cancers | [1] |

Downstream Targets of FOXM1

Activated FOXM1 translocates to the nucleus and binds to the promoter regions of a vast array of target genes, orchestrating cellular processes critical for proliferation and genomic stability. FOXM1 can bind directly to the canonical Forkhead response element (FHRE) or be recruited indirectly to chromatin via interactions with complexes like MMB-B-Myb.[14]

Cell Cycle Progression

FOXM1 is a master regulator of the cell cycle, controlling the expression of genes essential for the G1/S and G2/M transitions, as well as mitosis.[2][15][16]

-

G1/S Transition: FOXM1 stimulates the expression of Skp2 and Cks1, which are involved in the degradation of the CDK inhibitor p27Kip1.[2] It also regulates genes like CCND1 (Cyclin D1) and CDC25A.[17][18]

-

G2/M Transition: This is the primary checkpoint controlled by FOXM1. It directly activates the transcription of numerous critical mitotic regulators, including PLK1, CCNB1 (Cyclin B1), AURKB (Aurora B Kinase), and CDC25B.[2][6][8]

-

Mitosis and Chromosome Segregation: FOXM1 ensures proper execution of mitosis by upregulating genes required for kinetochore function and spindle assembly, such as CENP-A, CENP-F, and KIF20A.[6][13]

DNA Damage Response (DDR)

FOXM1 plays a dual role in the DNA damage response. While its downregulation is necessary for initial cell cycle arrest, its activity is also required for the transcriptional upregulation of genes involved in DNA repair.[4][19]

-

Homologous Recombination (HR): FOXM1 directly regulates key HR repair genes, including BRCA2, RAD51, BRIP1, and NBS1.[3][20]

-

Base Excision Repair (BER): Key BER components like XRCC1 are transcriptional targets of FOXM1.[16][21]

-

Mismatch Repair (MMR): FOXM1 controls the expression of EXO1, an essential exonuclease in the MMR pathway.[19]

Metastasis and Angiogenesis

In cancer, FOXM1 drives metastasis by upregulating genes involved in invasion and epithelial-mesenchymal transition (EMT).[22]

-

EMT & Invasion: Upregulates MMPs (Matrix Metalloproteinases), Snail, Slug, and ZEB1.[22]

-

Angiogenesis: Directly activates the transcription of VEGF (Vascular Endothelial Growth Factor).[22]

Downstream Target Network Diagram

Caption: Key downstream target genes of FOXM1.

Quantitative Data: Downstream Targets

| Target Gene | Biological Process | Fold Enrichment (ChIP-seq) | Cell Context | Reference |

| PLK1 | G2/M Transition | High Confidence Peak | U2OS | [23] |

| CCNB2 | G2/M Transition | High Confidence Peak | U2OS | [23] |

| NBS1 | DNA Repair | Direct Promoter Binding | Breast Cancer Cells | [20] |

| CDC25A | G1/S, G2/M Transition | ~29-fold reporter activation | U2OS | [18] |

| ER-α (ESR1) | Hormone Signaling | Direct Promoter Binding | Breast Cancer Cells | [7] |

Note: ChIP-seq data is often presented as peak scores or fold enrichment over control. Specific fold-change values vary significantly between experiments and cell lines.[24][25] In U2OS cells, 270 high-confidence binding regions for FOXM1 were identified.[23] In another study across five cell lines, the number of identified peaks ranged from 1,916 to 6,082.[25]

Key Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if FOXM1 directly binds to the promoter region of a putative target gene in vivo.

Methodology:

-

Cell Cross-linking: Treat cultured cells (e.g., U2OS, MCF-7) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the lysate overnight at 4°C with an anti-FOXM1 antibody or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis (qPCR): Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the specific promoter region of the suspected target gene. Calculate the enrichment relative to the IgG control and an input sample.

Luciferase Reporter Assay

Objective: To quantify the effect of FOXM1 on the transcriptional activity of a target gene's promoter.

Methodology:

-

Vector Construction: Clone the promoter region of the target gene upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3).

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with:

-

The promoter-luciferase reporter construct.

-

An expression vector for FOXM1 (or an empty vector control).

-

A control vector expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression and reporter gene activation.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity in the presence of FOXM1 compared to the empty vector control.

Experimental Workflow Diagram

References

- 1. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 2. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FOXM1: an emerging master regulator of DNA damage response and genotoxic agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the oncogenic transcription factor FOXM1 to improve outcomes in all subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forkhead Box M1 transcription factor: A novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pro-proliferative FoxM1 is a target of p53-mediated repression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Plk1-dependent phosphorylation of FoxM1 regulates a transcriptional programme required for mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FoxM1 is a downstream target and marker of HER2 overexpression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The transcription factor FOXM1 (Forkhead box M1): proliferation-specific expression, transcription factor function, target genes, mouse models, and normal biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Suppression of FOXM1 Sensitizes Human Cancer Cells to Cell Death Induced by DNA-Damage | PLOS One [journals.plos.org]

- 17. FOXM1: Functional Roles of FOXM1 in Non-Malignant Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Interactions between FOXM1 and CDC25A Regulate the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into a Critical Role of the FOXO3a-FOXM1 Axis in DNA Damage Response and Genotoxic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. FOXM1 targets NBS1 to regulate DNA damage-induced senescence and epirubicin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. FOXM1: A small fox that makes more tracks for cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Forkhead Transcription Factor FOXM1 Controls Cell Cycle-Dependent Gene Expression through an Atypical Chromatin Binding Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cancer cell line specific co-factors modulate the FOXM1 cistrome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

The Pivotal Role of FOXM1 in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

The Forkhead box M1 (FOXM1) transcription factor is a critical regulator of embryonic development, orchestrating a complex network of genes essential for cell proliferation, differentiation, and organogenesis. As a proto-oncogenic factor, its expression is tightly controlled, and its dysregulation is incompatible with embryonic viability. This technical guide provides an in-depth analysis of FOXM1's function during embryogenesis, detailing its role in key developmental processes, summarizing quantitative data from knockout studies, and providing methodologies for its investigation. The described signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of FOXM1's central role in the developing embryo.

Introduction: FOXM1 as a Master Regulator of Development

FOXM1 is a member of the Forkhead box (FOX) family of transcription factors, characterized by a conserved "winged helix" DNA-binding domain. It is a key regulator of the cell cycle, particularly the G2/M transition, and is highly expressed in proliferating embryonic cells. Its expression diminishes significantly in most adult tissues but can be re-activated during tissue regeneration and in cancer. The indispensable nature of FOXM1 in embryogenesis is underscored by the embryonic lethal phenotype observed in Foxm1-null mice, which exhibit severe developmental defects in multiple organs, including the heart, liver, and lungs.[1][2][3] This guide will delve into the molecular mechanisms through which FOXM1 governs these critical developmental processes.

The Essential Functions of FOXM1 in Organogenesis

Genetic studies in mice have unequivocally demonstrated that FOXM1 is vital for the proper development of several key organs.

Cardiac Development

Cardiomyocyte-specific deletion of Foxm1 leads to embryonic lethality due to severe cardiac abnormalities. These include ventricular septal defects, thinning of the ventricular walls, and a reduction in cardiomyocyte proliferation.[2] FOXM1 is essential for the mitotic expansion of cardiac progenitor cells and for the proper formation of the compact myocardial layer.

Hepatic Development

The developing liver is another organ critically dependent on FOXM1. Foxm1 knockout embryos exhibit a hypoplastic liver with a significant reduction in the proliferation of hepatoblasts, the progenitors of hepatocytes and cholangiocytes. This leads to impaired liver growth and function, contributing to embryonic lethality.[1][3]

Pulmonary Development

FOXM1 plays a crucial role in lung morphogenesis. Its absence leads to defects in the development of the pulmonary vasculature and a reduction in the proliferation of lung mesenchyme.[1] Furthermore, FOXM1 is required for the maturation of the respiratory epithelium, and its deficiency results in respiratory failure at birth.

FOXM1 in Cell Cycle Control and Pluripotency

At the cellular level, FOXM1's primary role is the regulation of cell cycle progression. It transcriptionally activates a suite of genes required for entry into and progression through mitosis, including cyclins, cyclin-dependent kinases (CDKs), and other mitotic regulators.

FOXM1 is also intricately linked to the maintenance of pluripotency in embryonic stem cells (ESCs). It directly regulates the expression of core pluripotency factors such as OCT4 and SOX2. Knockdown of FOXM1 in ESCs leads to their spontaneous differentiation, highlighting its role in preserving the undifferentiated state.

Quantitative Data on FOXM1 Dysregulation in Embryonic Development

The following tables summarize key quantitative findings from studies on Foxm1 knockout mice, illustrating the severe consequences of its absence during embryogenesis.

| Phenotype | Embryonic Stage | Observation in Foxm1 Knockout Mice | Reference |

| Embryonic Lethality | E13.5 - E16.5 | Complete embryonic lethality. | [2][3] |

| Cardiac Defects | E14.5 | 47% lethality by E17.5 in cardiomyocyte-specific knockout. | [4] |

| Liver Hypoplasia | E14.5 | Significant reduction in liver size and hepatoblast proliferation. | [3] |

| Lung Development | E18.5 | Reduced mesenchymal proliferation and vascular defects. | [1] |

| Molecular Change | Tissue/Cell Type | Quantitative Change in Foxm1 Knockout/Knockdown | Reference |

| Cardiomyocyte Proliferation | Embryonic Heart | Significant decrease in phospho-histone H3 positive cells. | [4] |

| Hepatoblast Proliferation | Embryonic Liver | Marked reduction in BrdU incorporation. | [3] |

| Oct4 Expression | Embryonic Stem Cells | Significant downregulation upon FOXM1 knockdown. | |

| Sox2 Expression | Embryonic Stem Cells | Significant downregulation upon FOXM1 knockdown. | |

| Cell Cycle Genes (e.g., Ccnb1, Cdk1) | Human Embryonic Stem Cells | Downregulation upon FOXM1 knockdown. | [5][6] |

Signaling Pathways Involving FOXM1

FOXM1 is a central node in a complex network of signaling pathways that regulate embryonic development. Its activity is controlled by upstream signals, and it, in turn, regulates a vast array of downstream target genes.

References

- 1. Foxm1 is essential for quiescence and maintenance of hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Mount in Situ Hybridization of E8.5 to E11.5 Mouse Embryos [jove.com]

- 3. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JCI - Foxm1 haploinsufficiency drives clonal hematopoiesis and promotes a stress-related transition to hematologic malignancy in mice [jci.org]

- 6. google.com [google.com]

How is FOXM1 expression regulated in normal tissues?

An In-depth Technical Guide to the Regulation of FOXM1 Expression in Normal Tissues

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The Forkhead Box M1 (FOXM1) transcription factor is a master regulator of the cell cycle, essential for proper cell proliferation, differentiation, and tissue homeostasis.[1][2] While its overexpression is a hallmark of many cancers, its precise and multi-layered regulation in normal, healthy tissues is critical for physiological processes such as embryonic development and tissue repair.[3][4] In adult tissues, FOXM1 expression is generally low but can be rapidly induced in response to injury to facilitate regeneration.[4] This guide provides a comprehensive technical overview of the core mechanisms governing FOXM1 expression in normal physiological contexts, encompassing transcriptional, post-transcriptional, and post-translational control. It details the key signaling pathways, presents quantitative expression data, and outlines relevant experimental protocols for studying its regulation.

Overview of FOXM1 Regulation

The activity of FOXM1 is tightly controlled at multiple levels to ensure that its potent pro-proliferative functions are executed only when required. This regulation involves a complex interplay of signaling pathways that control its gene transcription, mRNA processing, and the stability and activity of the FOXM1 protein itself through a variety of post-translational modifications (PTMs).[5][6]

Caption: High-level overview of FOXM1 regulation.

FOXM1 Expression Profile in Normal Tissues

In adult organisms, FOXM1 expression is largely restricted to proliferating cells.[7] It is minimal or absent in terminally differentiated, quiescent cells but is essential for tissue regeneration following injury.[4] The Human Protein Atlas provides a summary of FOXM1 expression across various normal tissues, with the highest levels typically observed in tissues with high cellular turnover, such as the testis.[8]

| Tissue | RNA Expression (TPM) | Protein Expression Level | Predominant Cell Types |

| Testis | High | High | Spermatogonia, Spermatocytes |

| Bone Marrow | Medium | Medium | Hematopoietic precursor cells |

| Skin | Low | Low | Proliferating keratinocytes |

| Colon | Low | Low | Crypt base cells |

| Liver | Low | Low | Hepatocytes (basal) |

| Lung | Low | Low | Bronchial epithelial cells |

| Brain | Not detected | Not detected | Neurons, Glia |

| Heart Muscle | Not detected | Not detected | Cardiomyocytes |

| Data summarized from The Human Protein Atlas[8]. Protein levels are knowledge-based annotations. |

Transcriptional Regulation

The transcription of the FOXM1 gene is intricately linked to the cell cycle and is controlled by a host of transcription factors that bind to its promoter region. This ensures that FOXM1 is expressed primarily during the G1/S transition and G2/M phases.[3][9]

Key Transcriptional Regulators:

-

Activating Factors: Pro-proliferative signals often converge on transcription factors that upregulate FOXM1. For instance, the Heat Shock Factor 1 (HSF1) can directly bind to the FOXM1 promoter and activate its transcription under stress conditions.[10] In some developmental contexts, the GLI family of transcription factors, downstream of the Hedgehog signaling pathway, can also drive FOXM1 expression.[10]

-

Repressive Factors: Tumor suppressors often function to restrain the cell cycle by inhibiting FOXM1. The p53 protein, a critical guardian of the genome, can repress FOXM1 expression as part of its G2/M checkpoint function.[7]

-

Auto-Regulation: The FOXM1 protein itself can bind to its own promoter, creating a positive feedback loop.[10] This auto-regulation is crucial for amplifying its expression during G2/M to ensure a robust mitotic entry.[10]

Caption: Key factors in FOXM1 transcriptional control.

Post-Transcriptional Regulation

Following transcription, the FOXM1 pre-mRNA is subject to further regulation that determines the fate and translational efficiency of the mature mRNA.

-

Alternative Splicing: The FOXM1 gene contains alternatively spliced exons, giving rise to different isoforms, primarily FOXM1a, FOXM1b, and FOXM1c.[4][11] FOXM1a is transcriptionally inactive, while FOXM1b and FOXM1c are potent transcriptional activators.[4][11] The balance of these isoforms is a key regulatory step, though the specific splicing factors involved in normal tissues are still being elucidated.

-

microRNA (miRNA) Targeting: Several miRNAs can bind to the 3' untranslated region (3'UTR) of FOXM1 mRNA, leading to its degradation or translational repression.[2][5] This provides a mechanism for fine-tuning FOXM1 protein levels. While extensively studied in cancer, miRNAs play a homeostatic role in normal tissues, preventing inappropriate cell proliferation.

Post-Translational Regulation

The activity of the FOXM1 protein is dynamically regulated by a wide array of post-translational modifications (PTMs). These modifications act as molecular switches that control FOXM1's nuclear localization, DNA binding, protein stability, and interaction with co-factors.[5]

Caption: The cycle of FOXM1 post-translational control.

Key Post-Translational Modifications:

| Modification | Key Enzymes | Typical Site(s) | Functional Consequence |

| Phosphorylation | Plk1, Cyclin/CDKs, Raf/MEK/MAPK | Ser/Thr residues in NRD and TAD | Activates FOXM1 by relieving auto-inhibition; promotes nuclear translocation and DNA binding.[7][12][13] |

| Ubiquitination | APC/C-Cdh1, FBXO31 (E3 Ligases) | Lys residues | Targets FOXM1 for proteasomal degradation, primarily in late mitosis and early G1 phase.[2][14] |

| Acetylation | p300/CBP (Acetyltransferases) | Lys residues (K63, K422, etc.) | Enhances transcriptional activity, increases protein stability, and promotes DNA binding.[12] |

| Deacetylation | SIRT1 | Lys residues | Reverses acetylation, leading to decreased activity and stability.[12] |

| SUMOylation | Ubc9 (E2 Ligase) | Multiple Lys residues | Negatively regulates FOXM1 activity, potentially by promoting its relocalization or degradation.[15] |

| Methylation | Not fully characterized | Arg/Lys residues | Context-dependent effects on activity.[5] |

Integrating Signaling Pathways

Several major signaling pathways converge to regulate FOXM1, translating extracellular cues into proliferative responses.

MAPK/ERK Pathway

Mitogenic signals, such as growth factors, often activate the Ras-Raf-MEK-ERK signaling cascade. Activated ERK kinase can phosphorylate FOXM1, which is a crucial step for its nuclear translocation and subsequent activation of G2/M phase target genes.[2][12]

Caption: MAPK/ERK pathway leading to FOXM1 activation.

Experimental Protocols

Investigating the complex regulation of FOXM1 requires a range of molecular biology techniques. Below are outlines for key experimental approaches.

Protocol: Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a specific transcription factor binds to the FOXM1 gene promoter in vivo.

Methodology:

-

Cross-linking: Treat cultured cells (e.g., primary fibroblasts) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the lysate overnight at 4°C with an antibody specific to the transcription factor of interest (or a negative control IgG).

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of the FOXM1 promoter. An enrichment relative to the IgG control and an input control indicates binding.

Caption: Experimental workflow for ChIP-qPCR.

Protocol: Luciferase Reporter Assay

Objective: To measure the transcriptional activity of the FOXM1 promoter in response to an upstream regulator.

Methodology:

-

Plasmid Construction: Clone the promoter region of the FOXM1 gene upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect cells with the FOXM1-promoter-luciferase plasmid, a control plasmid expressing Renilla luciferase (for normalization), and a plasmid overexpressing the regulatory protein of interest (or siRNA to deplete it).

-

Incubation: Culture the cells for 24-48 hours to allow for plasmid expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized activity between the experimental condition and the control to determine the effect of the regulator on promoter activity.

Protocol: In Vivo Ubiquitination Assay

Objective: To determine if FOXM1 is ubiquitinated in cells.

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with expression vectors for tagged FOXM1 (e.g., Myc-FOXM1) and tagged ubiquitin (e.g., HA-Ubiquitin). If studying a specific E3 ligase, co-transfect its expression vector as well.

-

Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer containing protease inhibitors.

-

Immunoprecipitation: Immunoprecipitate FOXM1 using an anti-Myc antibody.

-

Washes: Wash the immunoprecipitates thoroughly.

-

Western Blot Analysis: Elute the proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect the presence of ubiquitinated FOXM1, which will appear as a high-molecular-weight smear or ladder. A blot for Myc can be used to confirm successful immunoprecipitation of FOXM1.

Conclusion

The regulation of FOXM1 in normal tissues is a paradigm of multi-layered biological control, ensuring its powerful pro-proliferative activity is unleashed only during specific cell cycle phases and in response to physiological demands like tissue repair. A thorough understanding of this network—from the transcription factors that initiate its expression to the E3 ligases that mark it for destruction—is fundamental. For drug development professionals, this complex regulatory web offers numerous potential nodes for therapeutic intervention, aiming to either reactivate FOXM1 for regenerative purposes or, more commonly, to inhibit its aberrant activity in pathological states.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis [frontiersin.org]

- 3. The transcription factor FOXM1 (Forkhead box M1): proliferation-specific expression, transcription factor function, target genes, mouse models, and normal biological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple faces of FoxM1 transcription factor: Lessons from transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of the master regulator FOXM1 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FoxM1: a Master Regulator of Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FOXM1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 9. Critical Role and Regulation of Transcription Factor FoxM1 in Human Gastric Cancer Angiogenesis and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of the master regulator FOXM1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Acetylation of FOXM1 is essential for its transactivation and tumor growth stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An order-to-disorder structural switch activates the FoxM1 transcription factor | eLife [elifesciences.org]

- 14. Anaphase-Promoting Complex/Cyclosome-Cdh1-Mediated Proteolysis of the Forkhead Box M1 Transcription Factor Is Critical for Regulated Entry into S Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SUMOylation inhibits FOXM1 activity and delays mitotic transition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: FOXM1 Immunohistochemistry in Tumor Samples

Introduction

Forkhead box protein M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, differentiation, and DNA damage repair.[1] Upregulation of FOXM1 is a common event in a wide variety of human cancers, including breast, lung, colorectal, and liver cancer, and often correlates with poor prognosis and resistance to therapy.[1][2][3] As a key regulator of oncogenic signaling pathways, FOXM1 promotes tumor initiation, growth, and metastasis.[4][5] Immunohistochemistry (IHC) is a powerful and widely used technique to detect the in-situ expression of FOXM1 protein in tumor tissues, providing valuable diagnostic and prognostic information. These application notes provide a detailed protocol for FOXM1 IHC on formalin-fixed, paraffin-embedded (FFPE) tumor samples.

FOXM1 Signaling in Cancer

FOXM1 is a downstream target of several oncogenic signaling pathways and, in turn, regulates the expression of numerous genes involved in tumorigenesis. Key signaling pathways that converge on FOXM1 include the RAS-MAPK and PI3K-AKT pathways, which are frequently activated in cancer.[1] Additionally, FOXM1 has been shown to interact with and modulate the activity of other critical cancer-related pathways, such as Wnt/β-catenin and TGFβ-SMAD.[6][7] The activation of FOXM1 leads to the transcription of target genes that drive cell cycle progression (e.g., cyclins, CDKs), angiogenesis (e.g., VEGF), and metastasis (e.g., MMPs).[4]

Experimental Protocol for FOXM1 Immunohistochemistry

This protocol outlines the steps for the immunohistochemical staining of FOXM1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials

-

FFPE tumor tissue sections (4-5 µm) on charged slides

-

Xylene or a xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., Tris-EDTA pH 9.0 or Citrate buffer pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody against FOXM1

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Microwave or pressure cooker for heat-induced epitope retrieval (HIER)

-

Light microscope

Workflow Overview

Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or substitute) for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.

-

Use a microwave (boil for 10-20 minutes) or a pressure cooker.

-

Allow slides to cool in the buffer for 20-30 minutes at room temperature.

-

Rinse slides in deionized water.

-

-

Blocking of Endogenous Peroxidase:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.

-

Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

-

-

Blocking of Non-specific Binding:

-

Incubate slides with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Drain the blocking buffer (do not rinse).

-

Incubate with the primary anti-FOXM1 antibody at the appropriate dilution (see table below) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with PBS for 3 x 5 minutes.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Rinse slides with PBS for 3 x 5 minutes.

-

Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides with PBS for 3 x 5 minutes.

-

-

Chromogenic Detection:

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

-

Rinse slides with deionized water to stop the reaction.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).

-

Clear in xylene (or substitute).

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a light microscope. FOXM1 staining is typically observed in the nucleus and/or cytoplasm of tumor cells.[8]

-

Quantitative Data Summary for FOXM1 IHC

| Parameter | Recommendation | Source(s) |

| Primary Antibody | ||

| Clone | sc-502 | [3] |

| K-19 | [3] | |

| Polyclonal (HPA029974) | [9] | |

| Polyclonal (#3948) | [10] | |

| Dilution | 1:200 - 1:500 (Polyclonal) | [9] |

| 1:1000 (for Western Blotting, can be optimized for IHC) | [10] | |

| Incubation | Overnight at 4°C | [11] |

| Antigen Retrieval | ||

| Method | Heat-Induced Epitope Retrieval (HIER) | [5][8] |

| Buffer | Tris-EDTA, pH 9.0 or Sodium Citrate, pH 6.0 | [12] |

| Heating | Microwave or pressure cooker, 90-95°C for 20 minutes | [12] |

| Blocking | ||

| Endogenous Peroxidase | 0.3% - 3% H₂O₂ in methanol or water for 10-30 minutes | [6] |

| Non-specific Binding | 10% Normal Goat Serum in PBS for 30-60 minutes | [7][13] |

| Detection System | ||

| Method | Biotin-Streptavidin-HRP with DAB chromogen | [6] |

| Counterstain | ||

| Type | Hematoxylin | [5] |

Note: This protocol provides a general guideline. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tumor types and antibodies. Always refer to the antibody datasheet for manufacturer's recommendations.

References

- 1. The Typical Immunohistochemistry Workflow - Nordic Biosite [nordicbiosite.com]

- 2. FFPE Immunofluorescence Protocol | IHC Staining of FFPE Tissue | Bio-Techne [bio-techne.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Immunohistochemistry (IHC) Workflow | Rockland [rockland.com]

- 5. stagebio.com [stagebio.com]

- 6. Blocking in IHC | Abcam [abcam.com]

- 7. 福尔马林固定石蜡包埋组织的免疫组化染色方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]

- 13. youtube.com [youtube.com]

Best Commercial Antibodies for FOXM1 Western Blotting: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to selecting and using commercial antibodies for the detection of Forkhead Box M1 (FOXM1) protein by Western blotting. The information presented is curated from manufacturer datasheets and peer-reviewed scientific literature to aid in the successful and reproducible detection of FOXM1.

Introduction to FOXM1

Forkhead Box M1 (FOXM1) is a transcription factor that plays a critical role in cell cycle progression, proliferation, and DNA damage response.[1][2] Its expression is tightly regulated, peaking during the G2/M phase of the cell cycle.[1][2] Dysregulation of FOXM1 is frequently observed in various human cancers, where it often correlates with tumor progression and poor prognosis, making it an important target for cancer research and drug development. Accurate and reliable detection of FOXM1 protein levels by Western blotting is crucial for these studies.

Recommended Commercial Antibodies for FOXM1 Western Blotting

The selection of a primary antibody is paramount for a successful Western blot. The following table summarizes highly-cited and well-validated commercial antibodies for FOXM1 detection.

| Antibody Name/Clone | Manufacturer | Catalog Number | Host/Isotype | Clonality | Recommended Dilution (WB) | Observed MW (kDa) |

| FoxM1 (D12D5) XP® Rabbit mAb | Cell Signaling Technology | 5436 | Rabbit / IgG | Monoclonal | 1:1000 | ~110-125[1][3] |